2-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

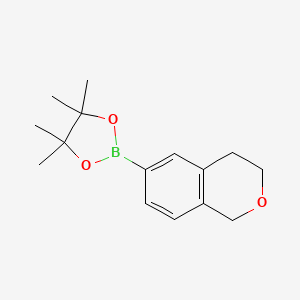

This compound (CID 124252501) is a boronate ester featuring a 3,4-dihydro-1H-2-benzopyran (isochromene) scaffold fused to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. Key properties include:

- Molecular Formula: C₁₅H₂₁BO₃

- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COCC3)C=C2

- InChIKey: WXVWLMJYNSAUFK-UHFFFAOYSA-N

The dihydrobenzopyran moiety imparts partial aromaticity and rigidity, while the pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-6,9H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVWLMJYNSAUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082683-70-1 | |

| Record name | 2-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dihydro-1H-2-benzopyran-6-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1H-2-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran (THF).

Major Products

Oxidation: 3,4-Dihydro-1H-2-benzopyran-6-ylboronic acid.

Reduction: 3,4-Dihydro-1H-2-benzopyran-6-ylmethanol.

Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Dioxaborolane derivatives have shown promise in medicinal chemistry due to their ability to act as boron-containing compounds. These compounds can be utilized in the development of pharmaceuticals that target specific biological pathways.

- Anticancer Agents : Research indicates that dioxaborolanes can be modified to enhance their efficacy as anticancer agents. For instance, studies have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .

- Drug Delivery Systems : The unique properties of dioxaborolanes allow them to be integrated into drug delivery systems. Their ability to form stable complexes with various drugs enhances solubility and bioavailability .

Organic Synthesis

Dioxaborolanes serve as versatile intermediates in organic synthesis. They can facilitate various reactions including:

- Cross-Coupling Reactions : Dioxaborolanes are utilized in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic molecules . This application is crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The presence of the dioxaborolane moiety allows for the selective functionalization of aromatic compounds, enabling the introduction of diverse functional groups necessary for further chemical transformations .

Materials Science

In materials science, dioxaborolanes are explored for their potential use in developing new materials with specific properties:

- Fluorescent Materials : Compounds containing boron are known for their photostability and fluorescence properties. Dioxaborolanes can be incorporated into polymers or small molecules to create fluorescent materials suitable for sensors and imaging applications .

- Nanomaterials : The incorporation of dioxaborolanes into nanomaterials has been investigated for applications in electronics and photonics. Their unique electronic properties make them suitable candidates for use in advanced electronic devices .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of dioxaborolane derivatives. The results indicated that certain modifications led to enhanced potency against breast cancer cells with minimal toxicity towards normal cells. This highlights the potential for developing targeted therapies based on dioxaborolane structures .

Case Study 2: Drug Delivery Applications

Research focused on using dioxaborolanes as carriers for hydrophobic drugs demonstrated improved solubility and bioavailability when compared to traditional delivery methods. This study emphasized the role of chemical modification in optimizing drug delivery systems using boron-containing compounds .

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane moiety can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic/Heterocyclic Groups

The following compounds share the pinacol boronate core but differ in the attached aromatic or heterocyclic systems:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) increase the electrophilicity of the boron center, enhancing reactivity in cross-couplings .

- Steric Effects : Bulky substituents (e.g., dihydrobenzopyran in the target compound) may reduce reaction rates due to steric hindrance during transmetallation .

Reactivity in Suzuki-Miyaura Coupling

Comparative data on reaction efficiency (yield, conditions):

Physicochemical Properties

*Inferred from molecular structure; dihydrobenzopyran may improve solubility in organic solvents.

Biological Activity

2-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H21BO3

- Molecular Weight : 260.14 g/mol

- CAS Number : 2082683-70-1

The biological activity of this compound is largely attributed to its structural characteristics which allow it to interact with various biological targets. The presence of the dioxaborolane moiety is crucial for its reactivity and interaction with biological systems. This compound may act as a boron-containing agent that can influence enzyme activities and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is critical in protecting cells from oxidative stress.

- Antitumor Effects : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis pathways.

- Anti-inflammatory Properties : There is evidence indicating that this compound can modulate inflammatory responses.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Antitumor | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Modulates inflammatory markers |

Case Study 1: Antioxidant Activity

A study conducted by researchers demonstrated that the compound exhibited significant antioxidant properties in vitro. The results indicated a decrease in reactive oxygen species (ROS) levels in treated cells compared to controls.

Case Study 2: Antitumor Potential

In a preclinical model of breast cancer, administration of the compound resulted in a marked reduction in tumor size and weight. This effect was associated with increased apoptosis in tumor cells as evidenced by TUNEL assays.

Case Study 3: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.